2-[2-(3-Methoxyphenyl)ethyl]phenol
Overview
Description
2-[2-(3-Methoxyphenyl)ethyl]phenol is a chemical compound studied for various properties and applications. While specific information on this compound is limited, related compounds and derivatives have been investigated for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- 2-(1-((2-Aminophenyl) imino) ethyl)-5-methoxyphenol was synthesized in absolute ethanol, characterized by IR and H1-NMR, and its complexes with various metals were studied (W. Li-fen, 2011).
- Synthesis of similar compounds involves steps like Friedel-Crafts reaction, Wittig G reaction, and others. The synthesis routes typically focus on optimizing yields and purity (Weng Jianquan, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed using techniques like X-ray crystallography, revealing details such as planarity and dihedral angles between different parts of the molecule (Marzieh Yaeghoobi et al., 2009).
Chemical Reactions and Properties
- Complexes of similar compounds with metals like Cu2+, Mn2+, Ni2+, Zn2+, Co2+ have been synthesized, displaying varying degrees of antibacterial activity (W. Li-fen, 2011).
Physical Properties Analysis
- Related compounds exhibit properties like planarity and hydrogen bonding, influencing their physical state and behavior in different environments (Ç. Albayrak et al., 2010).
Chemical Properties Analysis
- The chemical properties of similar compounds are influenced by their molecular structure, as seen in their reactivity in various chemical reactions and the formation of complexes with metals. The presence of functional groups like methoxy and phenol plays a significant role in these properties (Jinxiang Chen et al., 2020).
Scientific Research Applications
Structural and Molecular Analysis
2-[2-(3-Methoxyphenyl)ethyl]phenol and its derivatives have been the subject of various structural and molecular analyses. Studies have revealed detailed insights into their molecular configuration, bonding geometry, and intramolecular interactions. For instance, Wallet, Molins, and Miravitlles (1995) examined the structural aspects of a similar compound, highlighting the importance of intramolecular hydrogen bonding and the orientation of methoxyphenyl groups in determining molecular structure (Wallet, Molins, & Miravitlles, 1995).
Interaction with Proteins
Research has also delved into how these compounds interact with proteins like Bovine Serum Albumin (BSA). Ghosh, Rathi, and Arora (2016) investigated the fluorescence spectral data of such interactions, offering insights into binding constants and the mode of quenching (Ghosh, Rathi, & Arora, 2016).
Polymerization and Material Applications
In the realm of materials science, these compounds have been utilized in polymerization processes. Uyama, Lohavisavapanich, Ikeda, and Kobayashi (1998) discovered that the phenolic moiety of a related compound reacts selectively in polymerization, leading to thermally cross-linked polymers with potential for various applications (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Chemopreventive Properties
The chemopreventive properties of these compounds have also been studied. Curini, Epifano, Genovese, Marcotullio, and Menghini (2006) reviewed the pharmacological properties of a related compound, highlighting its potential as a cancer chemopreventive agent (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Antioxidant Activity
Studies have also been conducted on the antioxidant activities of phenolic compounds, including derivatives of 2-[2-(3-Methoxyphenyl)ethyl]phenol. Chen, Yang, Ma, Li, Shahzad, and Kim (2020) explored the relationship between the structural features of phenolic acids and their antioxidant effectiveness (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).
Catalytic Applications
The use of related compounds in catalytic processes has been a topic of research as well. Tshabalala and Ojwach (2018) investigated the use of these compounds in the hydrogenation of alkenes and alkynes, shedding light on the catalytic activities and kinetics (Tshabalala & Ojwach, 2018).
Application in Synthesis and Antibacterial Activities
In the field of synthetic chemistry and microbiology, the compound and its derivatives have been synthesized and tested for antibacterial activities. Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its metal complexes, noting their antibacterial efficacy, particularly against Escherichia coli (Li-fen, 2011).
Safety And Hazards
Safety data for 2-[2-(3-Methoxyphenyl)ethyl]phenol indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, the chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
Future Directions
properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQRAXOBYWKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442119 | |
Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methoxyphenyl)ethyl]phenol | |
CAS RN |
167145-13-3 | |
Record name | 2-[2-(3-Methoxyphenyl)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167145-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-[2-(3-methoxyphenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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